

Application Note: Characterization of Calcium Aluminate Phases Using 27Al MAS NMR Spectroscopy

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Compound of Interest						
Compound Name:	Calcium aluminate					
Cat. No.:	B084921	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy of the 27Al nucleus is a powerful, non-destructive technique for the characterization of both anhydrous and hydrated **calcium aluminate** phases, which are critical components in various industrial and pharmaceutical applications, including dental cements and biomaterials. Due to its quadrupolar nature (spin I = 5/2), the 27Al nucleus is highly sensitive to its local electronic environment, providing detailed information about the coordination number, symmetry of the aluminum sites, and the interconnectivity of the aluminate species. This application note provides a detailed overview of the application of 27Al MAS NMR in the study of **calcium aluminates**, including experimental protocols and data interpretation.

Advanced 2D NMR techniques, such as Multiple-Quantum Magic Angle Spinning (MQ-MAS), can be employed to resolve overlapping resonances and accurately determine NMR parameters for complex multiphase systems.[1][2]

Principles of 27Al MAS NMR for Calcium Aluminate Characterization



The 27Al NMR spectrum is primarily governed by two key parameters: the isotropic chemical shift (δ iso) and the quadrupolar coupling constant (CQ).

- Isotropic Chemical Shift (δiso): The chemical shift is sensitive to the coordination environment of the aluminum atom. Tetrahedrally coordinated aluminum (AlO4) typically resonates in the range of 50-80 ppm, while octahedrally coordinated aluminum (AlO6) is found in the range of 0-20 ppm.[3] Penta-coordinated aluminum (AlO5) species can also be observed, typically in the 30-40 ppm range.
- Quadrupolar Coupling Constant (CQ): This parameter reflects the interaction between the
 nuclear quadrupole moment of the 27Al nucleus and the electric field gradient (EFG) at the
 nucleus. The CQ value is highly sensitive to the symmetry of the local environment. A more
 distorted, less symmetric environment results in a larger CQ value. This parameter is a
 valuable supplement to the chemical shift for distinguishing structurally different aluminum
 sites.[4]

Quantitative Data of 27Al NMR Parameters for Common Calcium Aluminate Phases

The following tables summarize the typical 27Al NMR parameters for various anhydrous and hydrated **calcium aluminate** phases. These values can serve as a reference for phase identification and quantification in unknown samples.

Table 1: 27Al NMR Parameters for Anhydrous Calcium Aluminate Phases



Phase	Chemical Formula	AI Coordinatio n	Isotropic Chemical Shift (δiso) (ppm)	Quadrupola r Coupling Constant (CQ) (MHz)	Asymmetry Parameter (η)
Monocalcium Aluminate	CaO·Al2O3 (CA)	Tetrahedral	~76-80	6.0 - 7.0	0.2 - 0.4
Monocalcium Dialuminate	CaO·2Al2O3 (CA2)	Tetrahedral	~50-75	8.0 - 10.0	0.6 - 0.8
Dodecacalciu m Hepta- aluminate	12CaO·7Al2 O3 (C12A7)	Tetrahedral	~65-70	4.0 - 5.0	0.3 - 0.5
Tricalcium Aluminate	3CaO·Al2O3 (C3A)	Tetrahedral	~80-86	2.0 - 3.0	0.1 - 0.3

Note: The ranges in values reflect the presence of crystallographically distinct aluminum sites within the same phase and variations in experimental conditions.[3][4]

Table 2: 27Al NMR Parameters for Hydrated Calcium Aluminate Phases



Phase	Chemical Formula	Al Coordinatio n	Isotropic Chemical Shift (δiso) (ppm)	Quadrupola r Coupling Constant (CQ) (MHz)	Asymmetry Parameter (η)
Monocalcium Aluminate Decahydrate	CaO·Al2O3·1 0H2O (CAH10)	Octahedral	~10-15	0.5 - 1.5	~0.2
Dicalcium Aluminate Octahydrate	2CaO·Al2O3· 8H2O (C2AH8)	Octahedral	~10-15	0.5 - 1.5	~0.2
Tetracalcium Aluminate Hydrates	4CaO·Al2O3· xH2O (C4AHx)	Octahedral	~10-15	1.0 - 2.0	~0.3
Tricalcium Aluminate Hexahydrate	3CaO·Al2O3· 6H2O (C3AH6)	Octahedral	~12.4	~0.6	~0.1
Ettringite	6CaO·Al2O3· 3SO3·32H2O	Octahedral	~13-14	0.2 - 0.4	~0.0
Monosulfate	4CaO·Al2O3· SO3·12H2O	Octahedral	~10-12	1.5 - 2.5	~0.4

Note: Hydrated phases generally exhibit smaller CQ values due to the more symmetric, octahedrally coordinated aluminum environments.[3][4][5][6]

Experimental Protocols Sample Preparation

Proper sample preparation is crucial for obtaining high-quality 27Al MAS NMR spectra.

 Anhydrous Samples: Anhydrous calcium aluminate powders should be kept in a desiccator to prevent premature hydration. The powders are typically packed into zirconia rotors (e.g., 4 mm or 2.5 mm outer diameter).



Hydrated Samples: For in-situ hydration studies, a known amount of anhydrous calcium
aluminate is mixed with a specific water-to-cement ratio and packed into the rotor.[3] The
hydration can be stopped at various time points by solvent exchange with acetone followed
by vacuum drying.

27AI MAS NMR Spectroscopy

a) Single-Pulse MAS Experiment

This is the most common experiment for obtaining a survey 27Al NMR spectrum.

- Spectrometer: A high-field solid-state NMR spectrometer is recommended to improve resolution and sensitivity.
- Probe: A MAS probe capable of spinning speeds of at least 10-15 kHz.
- Pulse Sequence: A simple one-pulse experiment with high-power proton decoupling (if protons are present).
- Acquisition Parameters:
 - Larmor Frequency: e.g., 104 MHz on a 9.4 T magnet.
 - MAS Rate: 10-20 kHz to spin out the sidebands.
 - Pulse Width: A short pulse width (e.g., 1-2 μs) is used to excite the central transition.
 - Recycle Delay: A short recycle delay (e.g., 1-5 s) is typically sufficient due to the relatively fast T1 relaxation of 27Al.
 - Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio.
- Referencing: The 27Al chemical shifts are typically referenced to a 1M aqueous solution of Al(NO3)3.
- b) Multiple-Quantum MAS (MQ-MAS) Experiment



This 2D experiment is used to separate resonances with different quadrupolar parameters and to obtain high-resolution spectra.[1]

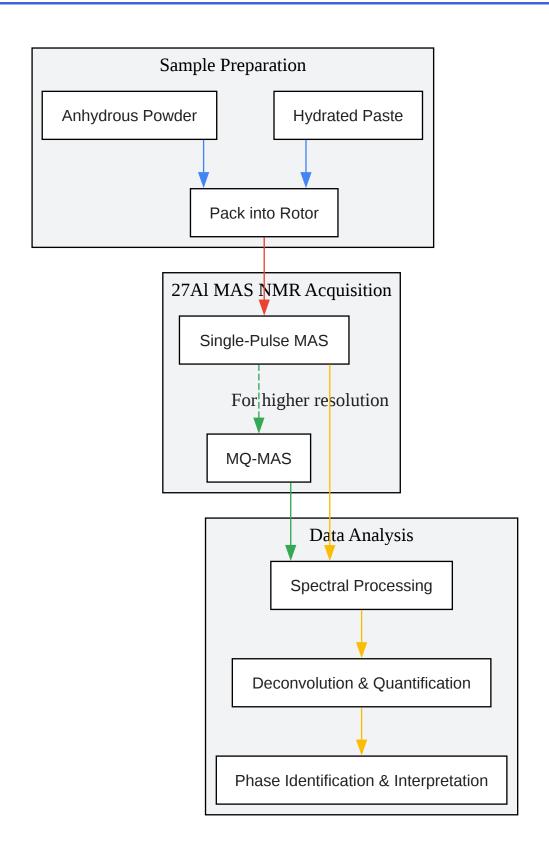
- Pulse Sequence: A z-filtered MQ-MAS pulse sequence is commonly used.
- Data Processing: The 2D data is sheared to separate the isotropic chemical shift and the quadrupolar-induced shift into two different dimensions. The projection of the sheared spectrum onto the isotropic dimension provides a high-resolution 27Al NMR spectrum.

Data Analysis and Interpretation

- Phase Identification: The experimental chemical shifts and lineshapes are compared with the
 reference data in Tables 1 and 2 to identify the different calcium aluminate phases present
 in the sample.
- Quantitative Analysis: The relative amounts of different aluminum species can be determined
 by deconvolution of the 1D 27Al MAS NMR spectrum. The integrated intensity of each
 resonance is proportional to the population of the corresponding aluminum site.[5]
- Hydration Monitoring: By acquiring 27Al MAS NMR spectra at different time points during hydration, the disappearance of anhydrous phases (tetrahedral Al) and the appearance of hydrated phases (octahedral Al) can be monitored, providing insights into the hydration kinetics.[3][5]

Visualizations

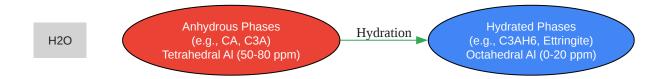




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Caption: Experimental workflow for 27Al MAS NMR analysis of calcium aluminates.





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Caption: Simplified reaction pathway for **calcium aluminate** hydration as observed by 27Al MAS NMR.

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